tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride
CAS No.: 1946021-37-9
Cat. No.: VC6405692
Molecular Formula: C10H21ClN2O2
Molecular Weight: 236.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1946021-37-9 |
|---|---|
| Molecular Formula | C10H21ClN2O2 |
| Molecular Weight | 236.74 |
| IUPAC Name | tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate;hydrochloride |
| Standard InChI | InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-10(4)5-6-11-7-10;/h11H,5-7H2,1-4H3,(H,12,13);1H |
| Standard InChI Key | WZMVQVILSXAFCT-UHFFFAOYSA-N |
| SMILES | CC1(CCNC1)NC(=O)OC(C)(C)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
The compound’s molecular formula, , reflects its hybrid organic-inorganic nature, combining a pyrrolidine backbone with a Boc-protected amine and a hydrochloride counterion . Key structural features include:
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A pyrrolidine ring (five-membered saturated nitrogen heterocycle) substituted at the 3-position with a methyl group.
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A tert-butoxycarbonyl (Boc) group attached to the pyrrolidine nitrogen, providing steric protection for the amine during synthetic reactions.
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A hydrochloride salt enhancing solubility in polar solvents.
The SMILES notation and InChIKey offer precise representations of its connectivity and stereochemistry .
Synthesis and Manufacturing
Synthetic Pathways
Although detailed synthetic protocols are proprietary, the compound is likely synthesized via a multi-step sequence:
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Pyrrolidine functionalization: Methylation of pyrrolidine at the 3-position using methylating agents like methyl iodide.
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Boc protection: Reaction with di-tert-butyl dicarbonate () under basic conditions to protect the secondary amine.
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Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Industrial Production and Vendors
The compound is marketed by specialty chemical suppliers such as VulcanChem, Parchem, and Chemdad, typically in research-grade quantities (e.g., 500 mg to 1 kg) . Purity levels exceed 97%, with prices contingent on scale and supplier .
Physicochemical Properties
Computed Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 236.74 g/mol | |
| Topological Polar SA | 50.4 Ų | |
| Rotatable Bond Count | 3 | |
| Heavy Atom Count | 15 | |
| LogP (Predicted) | 1.2 (Hydrophobic) |
Solubility and Stability
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Solubility: Limited data suggest moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but poor solubility in water.
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Stability: The Boc group is stable under basic conditions but cleaved by strong acids (e.g., TFA), making the compound suitable for stepwise synthesis .
Applications in Pharmaceutical Research
Role in Drug Discovery
The compound serves as a versatile intermediate in medicinal chemistry:
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Neurological agents: Incorporation into dopamine receptor ligands for Parkinson’s disease therapeutics.
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Antimicrobials: Functionalization to target bacterial efflux pumps .
Case Study: Kinase Inhibitor Development
In a 2023 study, the hydrochloride salt was used to synthesize a Bruton’s tyrosine kinase (BTK) inhibitor. The Boc group facilitated selective deprotection during coupling reactions, achieving a 62% yield in the final step .
| Vendor | Purity | Packaging | Price (USD) |
|---|---|---|---|
| VulcanChem | >97% | 500 mg | $220 |
| Parchem | >98% | 1 kg | $1,800 |
| Chemdad | >97% | 100 g | $450 |
Data indicate cost variability based on supplier and scale .
Future Research Directions
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Toxicological profiling: Acute and chronic toxicity studies in model organisms.
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Process optimization: Development of scalable, cost-effective synthesis routes.
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Therapeutic exploration: Evaluation in targeted drug delivery systems.
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